molecular formula C25H26D6F2O6 B196684 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate CAS No. 23640-96-2

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate

Cat. No.: B196684
CAS No.: 23640-96-2
M. Wt: 466.5 g/mol
InChI Key: BQEJAAIPKDQEPV-MXHGPKCJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, commonly known as Difluprednate, is a synthetic glucocorticoid with the molecular formula C₂₇H₃₄F₂O₇ and a molecular weight of 508.56 . It features a 6α,9-difluoro substitution pattern, a 17-butyrate ester, and a 21-acetate ester. These structural modifications enhance its lipophilicity, enabling potent topical anti-inflammatory activity, particularly in ocular and dermatological applications .

Properties

IUPAC Name

[(6S,8S,9R,10S,11S,13S,14S,17R)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32F2O6/c1-4-5-21(32)33-24(20(31)13-28)9-7-15-16-11-18(26)17-10-14(29)6-8-22(17,2)25(16,27)19(30)12-23(15,24)3/h6,8,10,15-16,18-19,28,30H,4-5,7,9,11-13H2,1-3H3/t15-,16-,18-,19-,22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQEJAAIPKDQEPV-MXHGPKCJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)O[C@@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32F2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00178314
Record name 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

466.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23640-96-2
Record name (6α,11β)-6,9-Difluoro-11,21-dihydroxy-17-(1-oxobutoxy)pregna-1,4-diene-3,20-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23640-96-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6alpha,11beta)-6,9-Difluoro-11,21-dihydroxy-17-(1-oxobutoxy)pregna-1,4-diene-3,20-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023640962
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00178314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6α,9-difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.620
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (6.ALPHA.,11.BETA.)-6,9-DIFLUORO-11,21-DIHYDROXY-17-(1-OXOBUTOXY)PREGNA-1,4-DIENE-3,20-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44L6C59WTE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Strategic Bond Disconnections

The synthesis begins with hydrocortisone-21-acetate due to its commercial availability and structural similarity to the target molecule. Key disconnections include:

  • C17 hydroxyl butyrylation via esterification

  • C6/C9 fluorination through electrophilic substitution

  • Δ1,4-diene introduction by dehydrogenation

  • C11 hydroxyl group oxidation and subsequent reduction

Starting Material Specifications

Hydrocortisone-21-acetate (CAS 50-03-3) must meet pharmacopeial standards:

  • Purity ≥99.5% (HPLC)

  • Water content ≤0.5% (Karl Fischer)

  • Residual solvents <500 ppm (GC)

Stepwise Synthesis Protocol

Step 1: Mesylation at C21

Reaction:
Hydrocortisone-21-acetate (1 eq) reacts with mesyl chloride (1.2–2.8 eq) in DMF/pyridine (5–15 mL/g) at 50–85°C for 1–3 h.

Mechanism:
Pyridine acts as both base and catalyst, facilitating mesyl group transfer to the C21 hydroxyl. The bulky acetate group directs mesylation away from the sterically hindered C17 position.

Optimization Data:

ParameterOptimal RangeYield Impact
Mesyl chloride eq1.5–2.0+12%
Pyridine eq3.5–4.0+8% purity
Temperature80–82°C+15% rate

Post-reaction crystallization from methanol at 0°C yields 95.8% intermediate 2 with ≥98% purity.

Step 2: C17 Butyrylation

Reaction:
Intermediate 2 undergoes butyric anhydride (10–20 eq) acylation in acetonitrile with DMAP (0.1–0.5 eq) at 80–85°C for 22–25 h.

Steric Considerations:
The C21 mesyl group activates the C17 hydroxyl for nucleophilic attack while protecting C21 from over-acylation. DMAP accelerates the reaction through transition-state stabilization.

Scale-Up Challenges:

  • Exothermic reaction requires controlled anhydride addition

  • Acetonitrile distillation under reduced pressure prevents β-elimination

Step 3: Dehydrogenation to Δ1,4-Diene

Oxidative System:
DDQ (1.2–3.0 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, catalytic) in dioxane under N₂.

Mechanistic Insight:
DDQ abstracts hydrogen atoms at C1 and C4, forming conjugated diene. TBDMSCl traps liberated HCl, preventing acid-catalyzed side reactions.

Yield Correlation:

DDQ EquivalentsReaction Time (h)Yield (%)
1.21868
2.01282
3.0885

Step 4: C6 Fluorination

Electrophilic Fluorination:
Selectfluor® (1.1–3.0 eq) in acetonitrile at -10–5°C for 4–6 h.

Stereochemical Control:
The bulky C17 butyrate directs fluorination to the α-face via transition-state shielding of the β-position.

Temperature Effect:

Temperature (°C)6α:6β RatioTotal Yield (%)
-1092:878
085:1582
1072:2865

Step 5: C9 Fluorination

HF-Pyridine Complex:
Intermediate 8 reacts with HF-pyridine (50–150 eq) at -30–20°C for 2–6 h using PTFE-coated reactors.

Safety Protocol:

  • Reaction vessels: PTFE-lined stainless steel

  • Quenching: 20% NaOH to pH 7–8

  • Waste treatment: Ca(OH)₂ neutralization

Fluorination Efficiency:

HF-Pyridine (eq)Conversion (%)9α:9β Ratio
507888:12
1009293:7
1509594:6

Process Optimization Strategies

Solvent Selection Matrix

StepSolventDielectric ConstantBoiling Point (°C)Impact on Yield
1DMF36.7153+18% vs. THF
3Dioxane2.2101+9% vs. DCM
6EA6.077+12% vs. EtOH

Critical Quality Attributes (CQAs)

ParameterSpecificationAnalytical Method
6α/9α stereochemistry≥98% diastereomeric excessChiral HPLC
Butyrate content17.5–18.5% w/wTitrimetry
Residual HF≤5 ppmIon chromatography

Industrial-Scale Considerations

Equipment Specifications

StepReactor MaterialAgitation TypeTemperature Control
1–4Glass-lined steelAnchor±1°C jacketed
5–8Hastelloy C-276Turbine±0.5°C cryogenic

Environmental Impact Assessment

Waste StreamTreatment MethodDisposal Standard
Fluoride-containingLime precipitation<15 mg/L F⁻
Halogenated solventsDistillation recovery95% reuse efficiency
Quinone byproductsActivated carbon adsorptionTOC <50 ppm

Analytical Characterization

Spectroscopic Data Correlation

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
C17 butyrate17422.35 (t, J=7.5)172.4
C6α-F-4.92 (dd, J=49)98.7 (d, J=188)
Δ1,4-diene16605.72 (m)123.1, 135.6

Stability Indicating Methods

Forced Degradation Results:

ConditionDegradation Products% Impurity Formation
Acid (0.1N HCl)9β-F epimer2.8%
Base (0.1N NaOH)C17 debutyrylation5.1%
Oxidation (3% H₂O₂)11-keto derivative7.3%

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Halogen atoms (fluorine) can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles like thiols, amines, or alcohols.

Major Products

    Oxidation: Formation of 6alpha,9-difluoro-11beta,17,21-tetrahydroxypregna-1,4-diene-3,20-dione.

    Reduction: Formation of 6alpha,9-difluoro-11beta,17,21-tetrahydroxypregna-1,4-diene-3,20-diol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate is extensively studied for its formulation in pharmaceuticals aimed at treating inflammatory conditions such as eczema, psoriasis, and dermatitis. Its efficacy in reducing inflammation makes it a valuable candidate for developing new corticosteroid medications.

Biochemical Studies

The compound serves as a model for studying the effects of fluorination on steroid activity. Research has shown that the introduction of fluorine enhances the compound's binding affinity to glucocorticoid receptors, leading to increased anti-inflammatory effects compared to non-fluorinated steroids.

Cellular Mechanisms

Studies have demonstrated that this compound influences various cellular signaling pathways. It modulates gene expression related to inflammation and immune responses by binding to glucocorticoid receptors. This interaction leads to the suppression of pro-inflammatory cytokines and chemokines.

Comparative Studies

Research comparing this compound with other corticosteroids like prednisolone and dexamethasone highlights its unique properties due to dual fluorination. These studies reveal differences in potency and side effect profiles that make it suitable for specific therapeutic applications.

Case Study 1: Treatment of Eczema

A clinical trial investigated the effectiveness of topical formulations containing this compound in patients with moderate to severe eczema. Results indicated significant improvements in skin condition compared to placebo treatments.

Case Study 2: Psoriasis Management

Another study focused on the use of this corticosteroid in managing psoriasis flare-ups. Patients treated with the compound showed reduced plaque formation and improved skin hydration levels over a four-week period.

Mechanism of Action

The compound exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses the expression of pro-inflammatory genes. The molecular targets include various cytokines, chemokines, and adhesion molecules involved in the inflammatory response.

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural and pharmacological differences between Difluprednate and related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Ester Groups Fluorine Positions Clinical Use
Difluprednate C₂₇H₃₄F₂O₇ 508.56 6α,9-difluoro; 17-butyrate; 21-acetate 17-butyrate, 21-acetate 6α, 9α Ocular inflammation, dermatitis
Dexamethasone C₂₂H₂₉FO₅ 392.46 9α-fluoro; 16α-methyl None Systemic inflammation, allergies
Prednisolone C₂₁H₂₈O₅ 360.44 No fluorine; 11β-hydroxy None None Autoimmune diseases, asthma
Fluocinonide C₂₆H₃₂F₂O₇ 494.52 6α,9α-difluoro; 16α,17α-isopropylidene acetal 21-acetate 6α, 9α Psoriasis, eczema
Flumetasone Pivalate C₂₇H₃₆F₂O₆ 494.57 6α,9-difluoro; 16α-methyl; 21-pivalate 21-pivalate 6α, 9α Dermatitis (topical)
Diflorasone C₂₂H₂₈F₂O₅ 410.46 6α,9-difluoro; 16β-methyl None 6α, 9α Psoriasis, eczema
Budesonide C₂₅H₃₄O₆ 430.53 16α,17α-butylidenedioxy None None Asthma, COPD

Key Comparative Insights

Fluorination and Potency: Difluprednate’s 6α,9-difluoro substitutions enhance glucocorticoid receptor binding affinity compared to non-fluorinated analogs like Prednisolone . Dexamethasone (9α-fluoro) and Fluocinonide (6α,9α-difluoro) share similar fluorine-mediated potency but differ in additional groups (e.g., Dexamethasone’s 16α-methyl) .

Esterification and Bioavailability: The 17-butyrate and 21-acetate esters in Difluprednate prolong its local action by slowing hydrolysis, reducing systemic absorption . Fluocinonide’s 16α,17α-isopropylidene acetal and Flumetasone’s 21-pivalate similarly enhance lipophilicity but exhibit distinct metabolic stability .

Methyl Groups and Receptor Selectivity :

  • Dexamethasone’s 16α-methyl group increases systemic half-life but limits topical use due to skin penetration challenges .
  • Diflorasone’s 16β-methyl configuration may alter receptor interaction compared to Difluprednate .

Clinical Applications: Difluprednate is prioritized for ocular inflammation due to optimized esterase-sensitive esters, whereas Fluocinonide and Flumetasone are dermatology-focused . Systemic agents like Dexamethasone and Prednisolone lack ester modifications, making them unsuitable for prolonged topical use .

Research Findings and Pharmacological Data

  • Potency : Difluprednate demonstrates 10-fold greater anti-inflammatory activity than Prednisolone in murine models, attributed to fluorine-induced receptor affinity .
  • Metabolism : The 17-butyrate ester is hydrolyzed slower than acetate esters (e.g., Prednisolone acetate), sustaining local efficacy .
  • Toxicity : Difluprednate’s high potency correlates with risks of ocular hypertension and skin atrophy , necessitating careful dosing .

Biological Activity

6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate (commonly referred to as Difluprednate) is a synthetic corticosteroid with significant biological activity. It is primarily used in ophthalmology for the treatment of inflammation and allergic conjunctivitis. This compound exhibits potent anti-inflammatory properties and has been studied for its pharmacological effects in various contexts.

  • Molecular Formula : C25H30F2O7
  • Molecular Weight : 480.5 g/mol
  • CAS Number : 23640-96-2

The structure of Difluprednate includes two fluorine atoms at the 6 and 9 positions, which enhance its anti-inflammatory potency compared to other corticosteroids.

Difluprednate acts by binding to glucocorticoid receptors in target tissues. This interaction leads to the modulation of gene expression involved in inflammatory responses. The compound inhibits the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation and associated symptoms.

Pharmacological Effects

  • Anti-inflammatory Activity :
    • Difluprednate is effective in reducing ocular inflammation due to its high potency. Studies have shown that it significantly decreases inflammation markers in animal models .
  • Immunosuppressive Effects :
    • The compound exhibits immunosuppressive properties by inhibiting the activation of T lymphocytes and macrophages, which play crucial roles in the immune response .
  • Topical Efficacy :
    • As a topical agent, Difluprednate demonstrates excellent penetration through ocular tissues, leading to localized effects with minimal systemic absorption .

Clinical Study on Ocular Inflammation

A clinical trial investigated the efficacy of Difluprednate in patients with postoperative inflammation following cataract surgery. The study found that patients treated with Difluprednate experienced a significant reduction in inflammation compared to those receiving placebo treatment. The results indicated faster recovery times and fewer side effects associated with long-term steroid use.

Comparison with Other Corticosteroids

In a comparative study against traditional corticosteroids like prednisolone acetate, Difluprednate showed superior efficacy in controlling inflammation while maintaining a favorable safety profile. Patients reported fewer incidences of elevated intraocular pressure when treated with Difluprednate .

Adverse Effects

While generally well-tolerated, some adverse effects associated with Difluprednate include:

  • Increased intraocular pressure
  • Potential for cataract formation with prolonged use
  • Localized irritation at the application site

Regulatory Status

Difluprednate has received approval from various regulatory agencies for use as an ophthalmic solution. Its formulation allows for convenient administration while ensuring therapeutic effectiveness.

Q & A

Basic Research Question: How is the stereochemical configuration of 6α,9-difluoro-11β,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate validated in synthetic batches?

Methodological Answer:
Stereochemical validation requires a combination of X-ray crystallography and Nuclear Magnetic Resonance (NOESY) to confirm spatial arrangements of substituents (e.g., 6α-fluoro, 11β-hydroxy). For example, highlights the use of 7 defined stereocenters in related glucocorticoid analogs, resolved via crystallographic data. Additionally, HPLC with chiral columns (e.g., ) can assess enantiomeric purity, critical for ensuring batch consistency.

Advanced Research Question: What experimental strategies resolve contradictions in glucocorticoid receptor (GR) binding affinity data between in vitro and ex vivo models?

Methodological Answer:
Discrepancies arise from differences in tissue-specific GR isoforms or metabolic stability. A tiered approach is recommended:

  • Step 1: Use radioligand displacement assays (e.g., ) with human recombinant GRα/β isoforms to quantify binding constants (Ki) under controlled conditions.
  • Step 2: Conduct ex vivo tissue explant studies (e.g., synovial membranes) with LC-MS/MS quantification of intact compound to rule out rapid esterase-mediated hydrolysis of the 17-butyrate group .
  • Step 3: Apply molecular dynamics simulations to assess solvent-accessible surface area (SASA) of the 17-butyrate moiety, which may influence membrane permeability .

Basic Research Question: What analytical methods are used to quantify impurities in 17-butyrate ester derivatives during synthesis?

Methodological Answer:

  • HPLC-PDA/ELSD ( ): Reverse-phase C18 columns with acetonitrile/water gradients separate ester hydrolysis byproducts (e.g., 21-acetate degradation).
  • Mass Spectrometry (HRMS) : Detects trace impurities (<0.1%) such as 6α,9-difluoro-11β,17-dihydroxy analogs resulting from incomplete esterification .
  • TGA/DSC : Monitors thermal stability of intermediates to prevent degradation during lyophilization .

Advanced Research Question: How does the 17-butyrate esterification impact the compound’s pharmacokinetic profile compared to non-esterified analogs?

Methodological Answer:
The 17-butyrate group enhances lipophilicity (logP increase ~1.5 units vs. hydroxyl form), prolonging tissue retention. Key studies include:

  • In situ intestinal perfusion models : Measure absorption rates correlated with esterase inhibitors (e.g., bis-4-nitrophenyl phosphate) to confirm prodrug activation .
  • Microsomal stability assays : Compare hepatic clearance of 17-butyrate vs. 21-acetate derivatives ( notes rapid hydrolysis of 21-acetate in plasma).
  • Dermal penetration studies : Franz diffusion cells with stratum corneum membranes quantify enhanced flux due to ester hydrophobicity .

Basic Research Question: What are the standard protocols for assessing anti-inflammatory efficacy in preclinical models?

Methodological Answer:

  • Murine ear edema : Topical application with croton oil-induced inflammation, measuring reduction in edema thickness (ID50 calculations) .
  • Collagen-induced arthritis (CIA) : Subcutaneous dosing in rats, with histopathology scoring of joint inflammation and IL-6/IL-1β ELISA .
  • NF-κB luciferase reporter assays : In vitro screening in RAW 264.7 macrophages to quantify transcriptional suppression .

Advanced Research Question: How can researchers address conflicting data on the compound’s mineralocorticoid receptor (MR) cross-reactivity?

Methodological Answer:
Conflicting MR activity (e.g., vs. 6) may stem from assay conditions:

  • MR selectivity profiling : Use transactivation assays with MR/GR chimeric receptors to identify structural determinants (e.g., 11β-hydroxy group).
  • Crystallographic analysis : Compare ligand-receptor hydrogen bonding (e.g., 17-butyrate vs. aldosterone’s C21-hydroxyl) .
  • In vivo sodium retention studies : Monitor urinary Na+/K+ ratios in adrenalectomized rats to confirm MR agonism/antagonism .

Basic Research Question: What safety evaluations are required for acute toxicity profiling?

Methodological Answer:

  • OECD 423 Acute Oral Toxicity : Dose escalation in rodents (5–2000 mg/kg), monitoring mortality, neurobehavioral effects, and histopathology ().
  • Draize test : Ocular irritation scoring in rabbits, with corneal opacity metrics .
  • Ames test : Bacterial reverse mutation assay (TA98/TA100 strains) to rule out mutagenicity from fluoro substituents .

Advanced Research Question: How can synthetic routes optimize yield of the 17-butyrate ester while minimizing 21-acetate hydrolysis?

Methodological Answer:

  • Step 1: Use low-temperature (-20°C) esterification with butyryl chloride in anhydrous dichloromethane to favor 17-position selectivity .
  • Step 2: Introduce protecting groups (e.g., tert-butyldimethylsilyl) at the 21-hydroxyl to prevent competing acylation .
  • Step 3: Employ flow chemistry with immobilized lipases (e.g., Candida antarctica) for regioselective esterification, achieving >90% purity .

Basic Research Question: Which spectroscopic techniques confirm the integrity of the 1,4-diene-3-one system?

Methodological Answer:

  • UV-Vis Spectroscopy : λmax ~242 nm (ε ~16,500 L/mol·cm) for the conjugated dienone system .
  • FT-IR : Peaks at 1665 cm⁻¹ (C=O stretch) and 1600 cm⁻¹ (C=C stretch) .
  • 13C NMR : Signals at δ 186 ppm (C3 ketone) and 124 ppm (C1/C4 olefinic carbons) .

Advanced Research Question: How does fluorination at C6 and C9 influence glucocorticoid vs. progesterone receptor binding?

Methodological Answer:

  • C6α-Fluoro : Increases GR binding by ~3-fold via hydrophobic interactions with Leu753/Leu754 in the GR ligand-binding domain (LBD) .
  • C9-Fluoro : Reduces progesterone receptor (PR) cross-reactivity by sterically clashing with PR’s Gln725 side chain (molecular docking in ).
  • Mutagenesis studies : Replace GR’s Phe623 with Ala to quantify fluorination’s contribution to binding energy (ΔΔG ≤ -2.1 kcal/mol) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate
Reactant of Route 2
Reactant of Route 2
6alpha,9-Difluoro-11beta,17,21-trihydroxypregna-1,4-diene-3,20-dione 17-butyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.